Cas no 1822679-63-9 (5-bromo-4-chloro-isoquinoline)

5-Bromo-4-chloro-isoquinoline is a halogenated isoquinoline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of both bromo and chloro substituents, enabling selective functionalization at multiple positions. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic scaffolds. Its stability under standard storage conditions and well-characterized reactivity profile make it a reliable building block for medicinal chemistry and material science applications. The electron-withdrawing effects of the halogens also enhance its utility in nucleophilic aromatic substitution reactions.
5-bromo-4-chloro-isoquinoline structure
5-bromo-4-chloro-isoquinoline structure
商品名:5-bromo-4-chloro-isoquinoline
CAS番号:1822679-63-9
MF:C9H5BrClN
メガワット:242.499700307846
MDL:MFCD28133475
CID:4620447
PubChem ID:92043018

5-bromo-4-chloro-isoquinoline 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4-chloroisoquinoline
    • AMY26189
    • A928952
    • 5-bromo-4-chloro-isoquinoline
    • MFCD28133475
    • SY364200
    • CS-0449142
    • AKOS025396524
    • 1822679-63-9
    • AS-32834
    • Isoquinoline, 5-bromo-4-chloro-
    • MDL: MFCD28133475
    • インチ: 1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
    • InChIKey: VWZRTGVSAHMYCH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2C=NC=C(C=21)Cl

計算された属性

  • せいみつぶんしりょう: 240.92939g/mol
  • どういたいしつりょう: 240.92939g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 12.9

5-bromo-4-chloro-isoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2283-100MG
5-bromo-4-chloro-isoquinoline
1822679-63-9 95%
100MG
¥ 1,247.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2283-1G
5-bromo-4-chloro-isoquinoline
1822679-63-9 95%
1g
¥ 4,705.00 2023-04-14
Chemenu
CM223064-250mg
5-Bromo-4-chloroisoquinoline
1822679-63-9 95%
250mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2283-10G
5-bromo-4-chloro-isoquinoline
1822679-63-9 95%
10g
¥ 24,948.00 2023-03-31
Chemenu
CM223064-1g
5-Bromo-4-chloroisoquinoline
1822679-63-9 95%
1g
$907 2021-08-04
Alichem
A189008320-1g
5-Bromo-4-chloroisoquinoline
1822679-63-9 95%
1g
$1008.80 2023-09-02
Aaron
AR00247Y-1g
Isoquinoline, 5-bromo-4-chloro-
1822679-63-9 98%
1g
$614.00 2025-02-12
A2B Chem LLC
AA97682-1g
5-Bromo-4-chloroisoquinoline
1822679-63-9 95%
1g
$588.00 2024-04-20
1PlusChem
1P0023ZM-1g
Isoquinoline, 5-bromo-4-chloro-
1822679-63-9 95%
1g
$1147.00 2024-06-18
1PlusChem
1P0023ZM-100mg
Isoquinoline, 5-bromo-4-chloro-
1822679-63-9 95%
100mg
$252.00 2024-06-18

5-bromo-4-chloro-isoquinoline 関連文献

5-bromo-4-chloro-isoquinolineに関する追加情報

Exploring the Chemistry and Applications of 5-Bromo-4-Chloro-isoquinoline

5-Bromo-4-chloro-isoquinoline, a heterocyclic aromatic compound with the CAS number 1822679-63-9, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoquinoline family, a class of bicyclic structures that have been extensively studied due to their unique electronic properties and potential applications in drug discovery. The isoquinoline skeleton is particularly valuable in medicinal chemistry, as it can serve as a scaffold for various bioactive molecules.

The structure of 5-bromo-4-chloro-isoquinoline consists of a benzene ring fused with a pyridine ring, with substituents at positions 4 and 5. The bromine and chlorine atoms introduce electron-withdrawing effects, which significantly influence the compound's reactivity and electronic properties. Recent studies have highlighted the importance of such substituents in modulating the photophysical and electrochemical behavior of isoquinoline derivatives. For instance, researchers have demonstrated that the presence of halogen atoms can enhance the compound's ability to act as an electron acceptor, making it a promising candidate for use in organic electronics.

In terms of synthesis, 5-bromo-4-chloro-isoquinoline can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 4-chloroisoquinoline with bromine in a controlled environment. This method ensures high yields and excellent purity, which are critical for subsequent applications. The synthesis process has been optimized in recent years to minimize environmental impact and improve scalability, aligning with green chemistry principles.

The biological activity of 5-bromo-4-chloro-isoquinoline has been a focal point of research. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential lead compound for therapeutic development. In particular, its ability to inhibit certain enzymes involved in inflammatory pathways has been extensively investigated. Recent findings suggest that it may also possess anticancer properties, although further research is needed to confirm these observations.

Beyond its biological applications, 5-bromo-4-chloro-isoquinoline has found utility in materials science. Its electronic properties make it a suitable candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have explored its role as an electron transport layer in OLEDs, where its high electron mobility contributes to improved device performance. Additionally, its ability to act as a photosensitizer has opened avenues for its use in photovoltaic applications.

The versatility of 5-bromo-4-chloro-isoquinoline is further exemplified by its role in catalysis. Recent studies have demonstrated that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. Its ability to coordinate with metal centers makes it a valuable tool in asymmetric catalysis, particularly in the synthesis of chiral molecules.

In conclusion, 5-bromo-4-chloro-isoquinoline is a multifaceted compound with applications spanning organic chemistry, pharmacology, materials science, and catalysis. Its unique structure and electronic properties make it a valuable asset for researchers across various disciplines. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1822679-63-9)5-bromo-4-chloro-isoquinoline
A928952
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):250.0/329.0/661.0